molecular formula C15H16ClFN2O2 B4023101 1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione

Cat. No. B4023101
M. Wt: 310.75 g/mol
InChI Key: SFMVVWUXHKDWAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione" often involves multi-step chemical processes. For example, Eskola et al. (2002) synthesized a related compound through electrophilic fluorination of a precursor utilizing palladium catalysis (Eskola et al., 2002). Another study by Kapples and Effland (1993) described the synthesis of piperidinyl derivatives via Vilsmeier formylation followed by a Grignard reaction (Kapples & Effland, 1993).

Molecular Structure Analysis

The molecular structure of related compounds often features specific conformations. For instance, Sundar et al. (2011) analyzed a compound with a piperidine ring adopting a twisted chair conformation and a pyrrolidine ring with a twisted envelope structure (Sundar et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds like "1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione" can be complex. As Sharma et al. (2013) noted in their synthesis of a related compound, these reactions often involve multiple components and result in planar molecular structures with specific intermolecular interactions (Sharma et al., 2013).

Physical Properties Analysis

Physical properties of such compounds can be characterized through techniques like X-ray crystallography. Guo et al. (2014) demonstrated this in their study of a similar compound, noting the orientations of the molecular rings and their spatial relationships (Guo et al., 2014).

Chemical Properties Analysis

The chemical properties of such compounds are often determined by their molecular structure and the nature of their chemical bonds. For instance, Senda et al. (2001) discussed the asymmetric synthesis of 4-aryl-2-piperidinones, highlighting the importance of the molecular structure in determining chemical properties (Senda et al., 2001).

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kapples and Effland (1993) discusses the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines, which are closely related to the compound . These compounds were synthesized through a nucleophilic aromatic fluoride displacement-cyclization process, highlighting the compound's utility in synthesizing complex heterocyclic compounds with potential pharmacological applications (K. J. Kapples & R. Effland, 1993).

Potential in Drug Discovery

Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a compound with a similar structural motif, focusing on its potential role in non-linear optics and as a lead compound for developing new anti-cancer drugs. This research underscores the importance of such compounds in the development of novel therapeutics, particularly in cancer treatment (P. Murthy et al., 2017).

Aurora Kinase Inhibitor

Another significant application is in the development of Aurora kinase inhibitors, as illustrated by ロバート ヘンリー,ジェームズ (2006), who provided compounds that could be useful in treating cancer by inhibiting Aurora A. This highlights the potential pharmaceutical applications of such compounds in targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Imaging and Diagnostic Applications

Eskola et al. (2002) synthesized a compound intended to image dopamine D4 receptors, demonstrating the application of such compounds in developing diagnostic tools or imaging agents in neuroscience research (O. Eskola et al., 2002).

Antimycobacterial Activity

Kumar et al. (2008) discussed the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, illustrating the compound's potential in developing new antimicrobial agents (R. Kumar et al., 2008).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMVVWUXHKDWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7185780

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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